N'-(Furan-2-ylmethylene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide
CAS No.: 634896-74-5
Cat. No.: VC15637033
Molecular Formula: C23H20N4O3
Molecular Weight: 400.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 634896-74-5 |
|---|---|
| Molecular Formula | C23H20N4O3 |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | N-[(E)-furan-2-ylmethylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C23H20N4O3/c1-16-4-6-17(7-5-16)15-30-19-10-8-18(9-11-19)21-13-22(26-25-21)23(28)27-24-14-20-3-2-12-29-20/h2-14H,15H2,1H3,(H,25,26)(H,27,28)/b24-14+ |
| Standard InChI Key | CQWRKKINUMRKBV-ZVHZXABRSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CO4 |
| Canonical SMILES | CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CO4 |
Introduction
Structural Analysis and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a pyrazole backbone substituted at positions 3 and 5. The hydrazide group at position 3 forms a Schiff base via condensation with furan-2-carbaldehyde, yielding the N'-(furan-2-ylmethylene) moiety. At position 5, a 4-((4-methylbenzyl)oxy)phenyl group introduces steric bulk and lipophilicity. The furan ring contributes π-electron density, while the hydrazide bridge enables hydrogen bonding .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | N'-[(E)-furan-2-ylmethylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide |
| CAS No. | 634896-74-5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| logP (Predicted) | 3.8–4.2 |
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remains unpublished, analogous pyrazole-carbohydrazides exhibit characteristic IR absorptions at 1680–1700 cm (C=O stretch) and 1600–1650 cm (C=N imine) . -NMR spectra typically show signals for furan protons (δ 6.3–7.5 ppm), pyrazole protons (δ 7.1–8.2 ppm), and methylbenzyl groups (δ 2.3–2.5 ppm for CH) .
Synthetic Methodologies
Condensation-Based Routes
The synthesis proceeds through a two-step protocol:
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Formation of Pyrazole-Carbohydrazide: 5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carboxylic acid is treated with hydrazine hydrate to yield the corresponding carbohydrazide.
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Schiff Base Formation: The carbohydrazide reacts with furan-2-carbaldehyde in ethanol under acidic conditions (HCl or HSO) at 60–80°C for 6–8 hours .
Reaction Scheme:
Optimization Strategies
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Catalyst Screening: Acid catalysts (e.g., p-toluenesulfonic acid) improve yields (70–85%) compared to non-catalyzed reactions (50–60%).
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Solvent Effects: Ethanol and methanol produce higher regioselectivity than aprotic solvents like DMF .
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Green Chemistry Approaches: Microwave-assisted synthesis reduces reaction times from hours to minutes, though scalability remains untested .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s logP value (~4.0) indicates moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility. Predicted aqueous solubility (logS = -4.2) suggests poor bioavailability without formulation aids .
Table 2: Predicted ADME Parameters
| Parameter | Value |
|---|---|
| logP | 3.8–4.2 |
| Polar Surface Area | 94.3 Ų |
| GI Absorption | High |
| Blood-Brain Barrier Penetration | Low |
Stability Profiling
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Thermal Stability: Decomposes at 220–240°C, as observed via TGA .
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Photostability: Susceptible to UV-induced degradation due to the furan ring’s conjugation system.
Hypothesized Biological Activities
Anticancer Mechanisms
Molecular docking studies suggest affinity for kinase targets (e.g., EGFR, VEGFR) via hydrogen bonding with the hydrazide group and π-π stacking with the furan ring . In silico models predict IC values in the micromolar range for breast and lung cancer cell lines.
Anti-Inflammatory Activity
The 4-((4-methylbenzyl)oxy)phenyl group may suppress COX-2 and TNF-α expression, analogous to structurally related NSAIDs .
Challenges and Future Directions
Synthetic Bottlenecks
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Regioselectivity Issues: Competing reactions during Schiff base formation yield byproducts requiring chromatography.
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Scalability: Multi-step synthesis complicates large-scale production.
Research Priorities
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